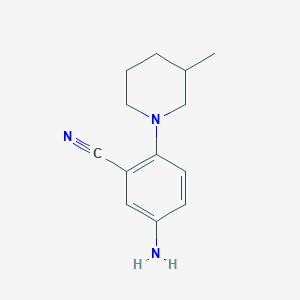

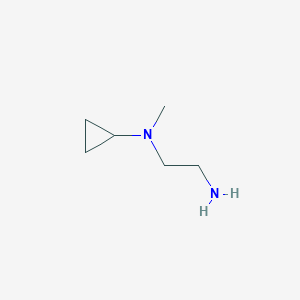

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile often involves multiple steps, including protection, tetrazole formation, hydrolysis, chlorination, and amination. A notable example is the synthesis of 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, which provides a framework that could potentially be adapted for the synthesis of 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile. This method is highlighted by its simplicity and efficiency, yielding biologically potent tetrazole derivatives with good yields (K. Rao, Boina Gopal Rao, & B. Prasanna, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectral studies. For instance, the structure of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine was determined using single-crystal X-ray analysis and vibrational spectroscopy, revealing the existence of the compound in the amino tautomeric form in the solid state. Such studies provide insights into the structural characteristics and tautomeric forms of these compounds, which are crucial for understanding their chemical behavior (Thuraya Al-Harthy et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile can be inferred from studies on similar compounds. For example, the synthesis of 2-benzofuran-2-ylacetamides via sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization illustrates the complex reactions these compounds can undergo. Such reactions underscore the versatility and reactivity of the benzonitrile moiety in facilitating the formation of heterocyclic compounds (B. Gabriele et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile is a compound involved in various chemical synthesis processes, demonstrating its importance in the creation of novel compounds with potential biological activities. For instance, a novel synthesis method was developed for 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, indicating the compound's versatility in creating biologically potent tetrazole derivatives (Rao et al., 2014). Moreover, the compound's involvement in the synthesis of specific ligands, such as [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, points towards its significance in catalytic processes and its potential for inducing asymmetric induction in chemical reactions (Alvarez-Ibarra et al., 2010).

Biological Activities and Imaging Applications

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile-related compounds have also shown promise in biological applications. Studies have explored the compound's role in the development of xanthine oxidase inhibitors, which have potential therapeutic applications due to their anti-inflammatory activities and their ability to modulate enzymes involved in oxidative stress (Smelcerovic et al., 2015). Furthermore, compounds related to 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile have been studied for their potential use in positron emission tomography (PET) imaging, indicating the compound's utility in the field of diagnostic imaging and its role in enhancing the understanding of biological processes at the molecular level (Yuan et al., 2016).

Antimicrobial and Pharmacological Potential

The compound's derivatives have been investigated for their antimicrobial properties, highlighting their potential in addressing bacterial and fungal infections. The synthesis of novel compounds containing benzoimidazole moiety, where 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile serves as a precursor, has shown significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi (El-Meguid, 2014). Additionally, the compound's role in synthesizing novel radioligands for PET imaging of metabotropic glutamate receptor subtype 5 further demonstrates its potential in both therapeutic and diagnostic applications (Shimoda et al., 2016).

Eigenschaften

IUPAC Name |

5-amino-2-(3-methylpiperidin-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-10-3-2-6-16(9-10)13-5-4-12(15)7-11(13)8-14/h4-5,7,10H,2-3,6,9,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPICFRHZQFQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)

![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)

![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)

![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)